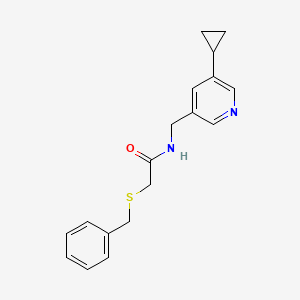

2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(13-22-12-14-4-2-1-3-5-14)20-10-15-8-17(11-19-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIKLYQHDGLAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

Cyclopropylpyridine Synthesis: The cyclopropylpyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives. Cyclopropanation reactions are often employed to introduce the cyclopropyl group.

Coupling Reaction: The final step involves coupling the benzylthiol intermediate with the cyclopropylpyridine derivative under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide involves a multi-step process that typically includes the formation of the thioether and subsequent acetamide derivatization. The compound's structure features a benzylthio group, which is known to enhance biological activity through various mechanisms, including improved solubility and bioavailability.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, research has shown that derivatives containing benzylthio groups possess notable activity against various gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Study: Antibacterial Efficacy

In a study focused on antibacterial efficacy, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Another significant application of this compound is in cancer research. Preliminary investigations suggest that compounds featuring similar structural motifs may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Case Study: Anticancer Activity

A case study evaluating the anticancer properties of this compound demonstrated its effectiveness against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating substantial cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, while the cyclopropylpyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : The cyclopropyl group on the pyridine ring introduces steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in ), which could reduce metabolic degradation but may also lower aqueous solubility .

- Biological Activity : While direct cytotoxicity data for the target compound are unavailable, structurally related benzylthio-thiadiazole acetamides (e.g., ) demonstrate anticancer activity, suggesting a shared mechanism of action, possibly through kinase inhibition or apoptosis induction .

Functional Group Impact on Pharmacological Properties

Table 2: Functional Group Comparisons and Hypothesized Effects

Notable Differences:

- Electron-Deficient Groups : The trifluoromethyl group in ’s compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets. In contrast, the cyclopropyl group in the target compound may stabilize the pyridine ring against oxidation .

- Aromatic Systems : The indolin-3-ylidene moiety in ’s compounds enables conjugation and planar rigidity, which are absent in the target compound’s structure. This could result in divergent binding modes .

Biological Activity

2-(Benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. The structure of this compound suggests it may interact with various biological pathways, particularly in relation to receptor modulation and enzyme inhibition. This article aims to explore the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound is CHNS, with a molecular weight of approximately 282.39 g/mol. The compound features a benzylthio group and a cyclopropylpyridine moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may act on specific receptors or enzymes. For instance, studies have suggested that derivatives of pyridine can modulate the activity of Toll-like receptors (TLRs), which play a significant role in immune response . This compound's structure may allow it to inhibit or activate these receptors, leading to various biological effects.

Antimicrobial Properties

In vitro studies have demonstrated that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the benzylthio group is believed to enhance membrane permeability, allowing the compound to exert its effects more effectively .

Anti-inflammatory Effects

Compounds related to this compound have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This may be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cancer cell lines to evaluate the compound's efficacy in inducing apoptosis. Preliminary results indicate that this compound can significantly reduce cell viability in certain cancer types, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for 2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide?

The synthesis typically involves three steps:

- Step 1 : Formation of the benzylthio intermediate via reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.

- Step 2 : Acetamide formation by reacting benzylthiol with chloroacetyl chloride.

- Step 3 : Substitution with the pyridinylmethyl group using 5-cyclopropylpyridin-3-ylmethyl derivatives under basic conditions (e.g., NaH). Reaction conditions (temperature, solvent, and catalysts) must be carefully controlled to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and purity.

- Mass Spectrometry (MS) : For molecular weight validation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., thioether, amide). High-performance liquid chromatography (HPLC) is recommended for assessing purity .

Q. What are the primary structural features influencing its biological activity?

The compound’s activity is attributed to:

- The benzylthio group , which enhances lipophilicity and membrane permeability.

- The 5-cyclopropylpyridin-3-ylmethyl moiety , which may interact with aromatic residues in target proteins. Comparative studies with analogs lacking these groups show reduced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–100°C | 80°C |

| Solvent | DMF, THF, DCM | DMF |

| Catalyst | NaH, K₂CO₃ | NaH |

| Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error approaches . |

Q. How to resolve contradictions in reported bioactivity data across studies?

- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic assays vs. cell-based assays).

- Purity Verification : Contaminants (e.g., unreacted intermediates) may skew data; use HPLC-MS for batch consistency.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain variability in target affinity .

Q. What methodologies elucidate its mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to targets (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.

- CRISPR-Cas9 Knockout Models : Confirm target relevance by observing phenotypic changes in gene-edited cell lines .

Q. How do structural modifications impact pharmacological properties?

Comparative studies with analogs reveal:

- Benzylthio vs. Methylthio : Benzylthio improves metabolic stability but may reduce solubility.

- Cyclopropyl vs. Phenyl Substituents : Cyclopropyl minimizes steric hindrance, enhancing binding pocket compatibility. Structure-Activity Relationship (SAR) tables guide rational design:

| Analog | Modification | IC₅₀ (Target A) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | None | 0.12 µM | 0.5 |

| Analog 1 | Methylthio | 1.4 µM | 2.1 |

| Analog 2 | Phenyl group | 0.9 µM | 0.3 |

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) tracks reaction progress.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .

Q. How to prioritize analogs for further development?

Use multi-parameter optimization (MPO) scoring:

- Metrics : Potency (IC₅₀), solubility, metabolic stability, selectivity.

- Weighting : Assign scores based on therapeutic goals (e.g., CNS drugs prioritize blood-brain barrier penetration). Tools like Schrödinger’s QikProp automate MPO calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.